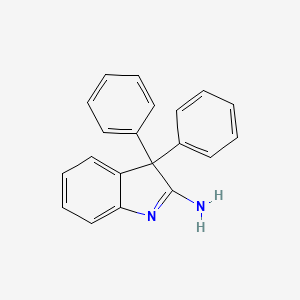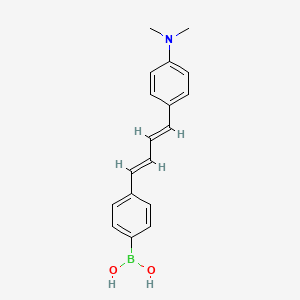
(4-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)phenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a conjugated system of dimethylamino-substituted phenyl and butadiene units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the butadiene unit: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the butadiene system.
Attachment of the dimethylamino group: The dimethylamino group can be introduced via a nucleophilic substitution reaction.
Introduction of the boronic acid group: This is often done through a borylation reaction, where a boron-containing reagent such as bis(pinacolato)diboron reacts with the aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and high yields.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the double bonds in the butadiene system, converting them into single bonds.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: The Suzuki-Miyaura reaction typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl halide as the coupling partner.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Saturated derivatives of the butadiene system.
Substitution: Various biaryl compounds formed through cross-coupling reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura cross-coupling makes it valuable in the construction of biaryl compounds, which are important in pharmaceuticals and materials science.
Biology and Medicine
The compound’s derivatives have potential applications in biological imaging and as fluorescent probes due to their conjugated systems, which can absorb and emit light at specific wavelengths. Additionally, the compound’s ability to form stable complexes with biomolecules makes it useful in the development of diagnostic tools.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices. Its role in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic components is particularly noteworthy.
Mécanisme D'action
The mechanism by which (4-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)phenyl)boronic acid exerts its effects involves the formation of stable complexes with other molecules through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and diagnostic applications. The conjugated system allows for efficient electron transfer, which is crucial in its role in optoelectronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)-1-methylpyridinium p-chlorobenzenesulfonate: This compound features a similar conjugated system but with a pyridinium group, which can affect its electronic properties and solubility.
4-(Diphenylamino)phenylboronic acid pinacol ester: This compound has a similar boronic acid group but with a different aryl substituent, which can influence its reactivity and applications.
Uniqueness
(4-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)phenyl)boronic acid is unique due to its combination of a conjugated system with a boronic acid group, allowing it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes and undergo efficient electron transfer makes it particularly valuable in both research and industrial settings.
Propriétés
Formule moléculaire |
C18H20BNO2 |
|---|---|
Poids moléculaire |
293.2 g/mol |
Nom IUPAC |
[4-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]phenyl]boronic acid |
InChI |
InChI=1S/C18H20BNO2/c1-20(2)18-13-9-16(10-14-18)6-4-3-5-15-7-11-17(12-8-15)19(21)22/h3-14,21-22H,1-2H3/b5-3+,6-4+ |
Clé InChI |
UTSDCMUOJRPRPC-GGWOSOGESA-N |
SMILES isomérique |
B(C1=CC=C(C=C1)/C=C/C=C/C2=CC=C(C=C2)N(C)C)(O)O |
SMILES canonique |
B(C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)N(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


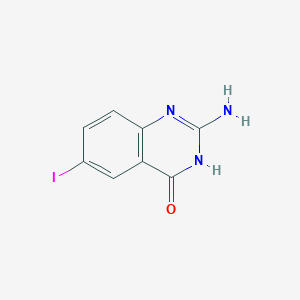
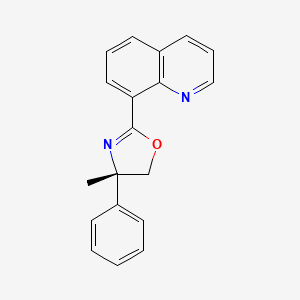
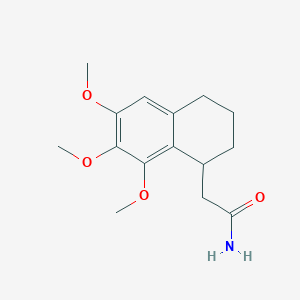

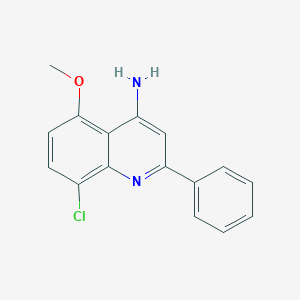
![cis-Tert-butyl 4-fluoro-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate](/img/structure/B11841225.png)


![N-[Bis(aziridin-1-yl)phosphoryl]-2-chlorobenzamide](/img/structure/B11841248.png)
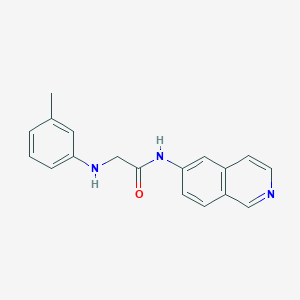
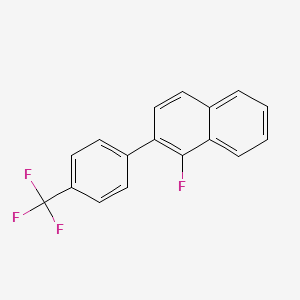
![Benzyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11841272.png)
![7-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11841282.png)
